molecular formula C13H19N3O3S2 B4652488 1-(methylsulfonyl)-N'-[(E)-(5-methylthiophen-2-yl)methylidene]piperidine-3-carbohydrazide

1-(methylsulfonyl)-N'-[(E)-(5-methylthiophen-2-yl)methylidene]piperidine-3-carbohydrazide

Cat. No.: B4652488
M. Wt: 329.4 g/mol
InChI Key: CBKBZCSPRFPAPY-RIYZIHGNSA-N
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Description

1-(Methylsulfonyl)-N’-[(E)-(5-methylthiophen-2-yl)methylidene]piperidine-3-carbohydrazide is a complex organic compound with a unique structure that includes a piperidine ring, a methylsulfonyl group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-N’-[(E)-(5-methylthiophen-2-yl)methylidene]piperidine-3-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the piperidine-3-carbohydrazide core, followed by the introduction of the methylsulfonyl group and the thiophene moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfonyl)-N’-[(E)-(5-methylthiophen-2-yl)methylidene]piperidine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The thiophene moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(Methylsulfonyl)-N’-[(E)-(5-methylthiophen-2-yl)methylidene]piperidine-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and possible therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N’-[(E)-(5-methylthiophen-2-yl)methylidene]piperidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(Methylsulfonyl)piperidine-3-carbohydrazide: Shares the piperidine and methylsulfonyl groups but lacks the thiophene moiety.

    2-Methylsulfonyl-5-(4-fluorophenyl)-1,3,4-oxadiazole: Contains a sulfone group and is used for its antibacterial properties.

Uniqueness

1-(Methylsulfonyl)-N’-[(E)-(5-methylthiophen-2-yl)methylidene]piperidine-3-carbohydrazide is unique due to its combination of a piperidine ring, a methylsulfonyl group, and a thiophene moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

1-methylsulfonyl-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S2/c1-10-5-6-12(20-10)8-14-15-13(17)11-4-3-7-16(9-11)21(2,18)19/h5-6,8,11H,3-4,7,9H2,1-2H3,(H,15,17)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKBZCSPRFPAPY-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=NNC(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=N/NC(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(methylsulfonyl)-N'-[(E)-(5-methylthiophen-2-yl)methylidene]piperidine-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
1-(methylsulfonyl)-N'-[(E)-(5-methylthiophen-2-yl)methylidene]piperidine-3-carbohydrazide
Reactant of Route 3
1-(methylsulfonyl)-N'-[(E)-(5-methylthiophen-2-yl)methylidene]piperidine-3-carbohydrazide
Reactant of Route 4
1-(methylsulfonyl)-N'-[(E)-(5-methylthiophen-2-yl)methylidene]piperidine-3-carbohydrazide
Reactant of Route 5
1-(methylsulfonyl)-N'-[(E)-(5-methylthiophen-2-yl)methylidene]piperidine-3-carbohydrazide
Reactant of Route 6
1-(methylsulfonyl)-N'-[(E)-(5-methylthiophen-2-yl)methylidene]piperidine-3-carbohydrazide

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